molecular formula C7H7BrOS B8817621 1-(4-Bromothiophen-2-yl)propan-1-one CAS No. 36155-78-9

1-(4-Bromothiophen-2-yl)propan-1-one

Cat. No. B8817621
Key on ui cas rn: 36155-78-9
M. Wt: 219.10 g/mol
InChI Key: YTAOZIHQEPBPQQ-UHFFFAOYSA-N
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Patent
US05659037

Procedure details

A 47.3 g (338 mmol) sample of 1-(2-thienyl)-1-propanone (Aldrich) was dissolved in 225 mL of CHCl3 and 101.3 g (760 mmol) of AlCl3 was added with stirring. To this mixture was added a solution of bromine (57.5 g, 360 mmol) in 375 mL of CHCl3. The mixture was stirred at room temperature over night then poured into 500 mL of ice water. The organic layer was separated, washed with water (2×200 mL), dried over MgSO4, filtered and evaporated to yield 81 g of the crude title compound, which was taken directly to the next step. mp 40°-41° C.; MS: 158 (M+H)+, 236 (M+NH4)+ ; NMR (CDCl3) δ: 1.22 (t, 3H, J=7.5 Hz), 2.91 (q, 2H, J=7.5Hz), 7.51 (d, 1H), 7.60 (d, 1H). IR (KBr): 2960, 1670, 1400, 1220 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
101.3 g
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Three
Name
Quantity
375 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:9])[CH2:7][CH3:8].[Al+3].[Cl-].[Cl-].[Cl-].[Br:14]Br>C(Cl)(Cl)Cl>[Br:14][C:4]1[CH:3]=[C:2]([C:6](=[O:9])[CH2:7][CH3:8])[S:1][CH:5]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(CC)=O
Name
Quantity
225 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
101.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
57.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
375 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature over night
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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